molecular formula C4H3KN4O B13540040 potassium4-cyano-1-methyl-1H-1,2,3-triazol-5-olate

potassium4-cyano-1-methyl-1H-1,2,3-triazol-5-olate

Cat. No.: B13540040
M. Wt: 162.19 g/mol
InChI Key: CBXSYNHISFFHPH-UHFFFAOYSA-M
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Description

Potassium 4-cyano-1-methyl-1H-1,2,3-triazol-5-olate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 4-cyano-1-methyl-1H-1,2,3-triazol-5-olate typically involves the cycloaddition reaction of azides and alkynes, known as the “click” reaction. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular choice for synthesizing triazole derivatives. The general reaction scheme is as follows:

    Preparation of Azide: The azide precursor is synthesized by reacting an appropriate amine with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

    Formation of Potassium Salt: The resulting triazole is treated with potassium hydroxide to form the potassium salt of the compound.

Industrial Production Methods

In an industrial setting, the synthesis of potassium 4-cyano-1-methyl-1H-1,2,3-triazol-5-olate can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often used to enhance the efficiency and yield of the reaction. Additionally, purification steps, such as crystallization and recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Potassium 4-cyano-1-methyl-1H-1,2,3-triazol-5-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Amino derivatives of the triazole ring.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

Potassium 4-cyano-1-methyl-1H-1,2,3-triazol-5-olate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of potassium 4-cyano-1-methyl-1H-1,2,3-triazol-5-olate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the triazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the nature of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 4-cyano-1-phenyl-1H-1,2,3-triazol-5-olate
  • Potassium 4-cyano-1-ethyl-1H-1,2,3-triazol-5-olate
  • Potassium 4-cyano-1-propyl-1H-1,2,3-triazol-5-olate

Uniqueness

Potassium 4-cyano-1-methyl-1H-1,2,3-triazol-5-olate is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. The presence of the cyano group enhances its reactivity and potential for forming various derivatives, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C4H3KN4O

Molecular Weight

162.19 g/mol

IUPAC Name

potassium;5-cyano-3-methyltriazol-4-olate

InChI

InChI=1S/C4H4N4O.K/c1-8-4(9)3(2-5)6-7-8;/h9H,1H3;/q;+1/p-1

InChI Key

CBXSYNHISFFHPH-UHFFFAOYSA-M

Canonical SMILES

CN1C(=C(N=N1)C#N)[O-].[K+]

Origin of Product

United States

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